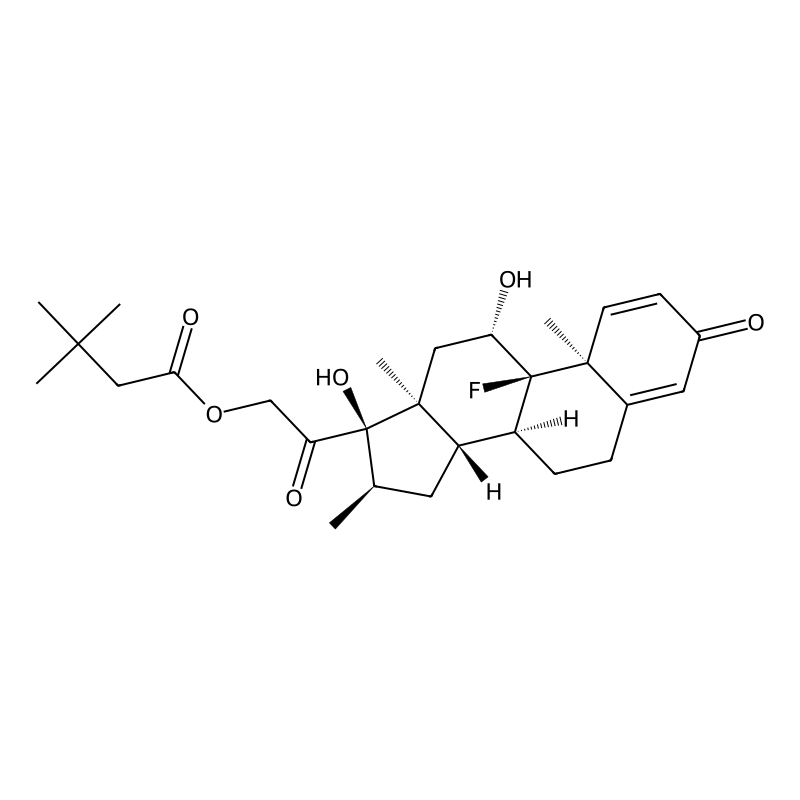

Dexamethasone tebutate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Inflammatory Conditions:

Dexamethasone, the active component of dexamethasone tebutate, possesses potent anti-inflammatory properties. Researchers are exploring its potential for treating chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. The extended-release nature of dexamethasone tebutate offers potential benefits like reduced dosing frequency compared to conventional dexamethasone formulations.

Management of Autoimmune Disorders:

Autoimmune diseases arise when the body's immune system attacks healthy tissues. Dexamethasone tebutate's immunosuppressive effects are being investigated for managing autoimmune disorders such as psoriasis and multiple sclerosis. The sustained action of the medication might contribute to improved disease control and reduced frequency of adverse effects associated with frequent high-dose corticosteroids.

Potential Use in Neurodegenerative Diseases:

Inflammation plays a significant role in the progression of some neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies are exploring whether dexamethasone tebutate can help slow disease progression by modulating inflammatory responses in the brain. The long-acting nature of the medication could be advantageous for maintaining therapeutic effects over extended periods [].

Investigation in Cancer Treatment:

Corticosteroids like dexamethasone can be used to manage symptoms associated with cancer and its treatment, such as pain and swelling. Researchers are investigating the potential of dexamethasone tebutate for palliative care in cancer patients, aiming to provide sustained symptom relief with fewer administrations [].

Dexamethasone tebutate is a synthetic corticosteroid derived from dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. It is characterized by the chemical formula and is classified as a glucocorticoid. Dexamethasone tebutate is utilized in various medical treatments, particularly for conditions requiring anti-inflammatory effects, such as allergies, asthma, and autoimmune disorders .

- Hydroxylation: Dexamethasone can be hydroxylated at various positions, which alters its biological activity.

- Estherification: The formation of esters like dexamethasone tebutate involves the reaction of dexamethasone with tebutate, enhancing its solubility and bioavailability.

- Metabolic transformations: In vivo, dexamethasone is metabolized primarily by cytochrome P450 enzymes, leading to products such as 6α- and 6β-hydroxydexamethasone .

Dexamethasone tebutate exhibits significant biological activity through its interaction with glucocorticoid receptors. Its mechanisms include:

- Anti-inflammatory effects: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppression: Dexamethasone tebutate modulates immune responses, making it useful in treating autoimmune diseases.

- Metabolic effects: It influences carbohydrate metabolism and has implications in glucose homeostasis .

The synthesis of dexamethasone tebutate typically involves:

- Starting Material: Dexamethasone is used as the primary starting compound.

- Esterification Reaction: Dexamethasone is reacted with tebutyric acid or its derivative under acidic or basic conditions to form dexamethasone tebutate.

- Purification: The product is purified through crystallization or chromatography to achieve the desired purity for clinical use .

Dexamethasone tebutate has a range of applications in medicine, including:

- Treatment of Allergic Reactions: It is effective in managing severe allergic responses.

- Autoimmune Disorders: Used in conditions like rheumatoid arthritis and lupus to suppress immune activity.

- Respiratory Conditions: Administered for asthma exacerbations and chronic obstructive pulmonary disease (COPD).

- Oncology: Employed as part of treatment regimens for certain cancers due to its ability to reduce inflammation and manage symptoms associated with malignancies .

Studies on dexamethasone tebutate reveal several important interactions:

- Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, potentially altering their effectiveness or increasing toxicity.

- Biological Interactions: Research indicates that dexamethasone can affect the activity of immune cells, influencing both macrophage polarization and cytokine production .

Similar Compounds

Dexamethasone tebutate shares structural and functional similarities with several other corticosteroids. Here are some notable compounds for comparison:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Dexamethasone | High | Stronger anti-inflammatory effects than cortisol |

| Hydrocortisone | Moderate | Less potent; primarily used for adrenal insufficiency |

| Betamethasone | High | More potent anti-inflammatory activity |

| Methylprednisolone | Moderate | Used in acute allergic reactions |

| Triamcinolone | Moderate | Commonly used in dermatological applications |

Dexamethasone tebutate stands out due to its enhanced solubility and prolonged action compared to other corticosteroids, making it particularly useful in specific therapeutic contexts .

Dexamethasone tebutate represents a synthetic glucocorticosteroid ester derivative characterized by its complex systematic nomenclature that reflects the precise molecular architecture and stereochemical configuration [1] [2]. The complete IUPAC designation for this compound is [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate [1] [3].

This nomenclature systematically describes the molecular framework based on the cyclopentanoperhydrophenanthrene core structure, which serves as the fundamental scaffold for all steroid compounds [4] [5]. The systematic name explicitly denotes eight defined stereocenters with absolute configuration, confirming the complex three-dimensional arrangement that governs the compound's molecular behavior [2] [3]. The nomenclature follows established IUPAC steroid naming conventions, where the tetracyclic ring system is designated as cyclopenta[a]phenanthrene, with specific positional and stereochemical descriptors for each substitution pattern [6] [7].

The molecular formula C₂₈H₃₉FO₆ indicates the presence of 28 carbon atoms, 39 hydrogen atoms, one fluorine atom, and six oxygen atoms, resulting in a molecular weight of 490.6041 g/mol [1] [8]. The systematic nomenclature also incorporates the tert-butylacetate ester functionality at position 21, designated as 3,3-dimethylbutanoate, which represents a critical structural modification that significantly influences the compound's physicochemical properties [1] [9].

Three-Dimensional Conformational Analysis

Cyclopentanoperhydrophenanthrene Core Modifications

The cyclopentanoperhydrophenanthrene core of dexamethasone tebutate exhibits characteristic conformational features that are fundamental to steroid molecular architecture [4] [5]. This tetracyclic framework consists of three six-membered cyclohexane rings (designated A, B, and C) fused with one five-membered cyclopentane ring (D ring), creating a rigid polycyclic structure that determines the overall molecular geometry [5] [10].

Conformational analysis reveals that the steroid nucleus adopts a specific three-dimensional arrangement where the rings maintain characteristic chair and envelope conformations [11] [12]. The A-ring typically adopts a half-chair conformation, which can exist in normal (1α,2β-half chair) or inverted (1β,2α-half chair) forms depending on the substitution pattern and electronic effects [11] [12]. In dexamethasone tebutate, the presence of the 1,4-diene system in rings A and B significantly influences the conformational preferences by introducing planarity and restricting conformational flexibility [11].

Research has demonstrated that steroid conformational stability is affected by various structural modifications, particularly at ring junctions and substitution sites [11] [12]. The 9α-fluoro substitution in dexamethasone tebutate creates significant electronic and steric perturbations that influence the overall conformational landscape [12]. Molecular mechanics calculations have shown that the 9α-fluoro group stabilizes specific conformational states while destabilizing others, leading to altered conformational equilibria compared to non-fluorinated analogs [12].

The B-ring conformation is particularly sensitive to substitution patterns, with conformational flexibility being reduced in the presence of electronegative substituents such as fluorine [11]. Studies using nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that steroid molecules can adopt multiple conformational states, with the relative populations depending on the specific substitution pattern and environmental conditions [13] [14].

Tert-Butylacetate Ester Spatial Orientation

The tert-butylacetate ester group at position 21 introduces significant conformational complexity to the dexamethasone tebutate structure [9] [15]. This bulky substituent adopts specific spatial orientations that are dictated by steric interactions with the steroid nucleus and intramolecular forces [15] [16]. The ester linkage provides a flexible connection between the rigid steroid core and the bulky tert-butyl group, allowing for rotational freedom around the C-O bond [17] [18].

Computational studies have revealed that the tert-butyl group can adopt multiple rotational conformers around the ester bond, with the relative stabilities influenced by steric repulsion and electronic effects [17] [18]. The three methyl groups of the tert-butyl moiety create a spherical steric environment that significantly impacts the overall molecular shape and accessibility of neighboring functional groups [15] [16].

The spatial orientation of the tert-butylacetate ester is further influenced by intramolecular hydrogen bonding interactions with nearby hydroxyl groups, particularly the 11β-hydroxyl and 17β-hydroxyl substituents [17]. These interactions can stabilize specific conformational states and restrict the rotational freedom of the ester group [18]. Molecular dynamics simulations have shown that the ester group exhibits significant conformational mobility, with barrier heights for rotation being relatively low compared to the rigid steroid nucleus [14].

The extended conformation of the tert-butylacetate ester creates a distinctive molecular envelope that affects the compound's interaction with biological membranes and protein binding sites [9]. The bulky nature of this substituent significantly increases the molecular volume and surface area compared to smaller ester groups, leading to altered pharmacokinetic and pharmacodynamic properties [9] [15].

Comparative Steric Effects of C-21 Esterification

The esterification of the C-21 hydroxyl group in dexamethasone with tert-butylacetate produces profound steric effects that distinguish this derivative from other C-21 esters [19] [20]. Comparative analysis of various C-21 esterified steroids reveals that the steric bulk of the ester group directly correlates with conformational restrictions and biological activity modulation [19] [20].

Research investigating sterol esterification has demonstrated that the structure of the ester group significantly affects the kinetics and thermodynamics of esterification reactions [19]. The tert-butyl group, being one of the most sterically demanding alkyl substituents, creates maximum steric hindrance around the ester linkage [15] [16]. This steric congestion affects both the formation and hydrolysis of the ester bond, leading to altered stability profiles compared to less bulky esters [19] [18].

Studies on corticosteroid C-21 esters have shown that fatty acid esters exhibit different hydrolysis rates depending on the ester structure [20]. The tert-butylacetate ester demonstrates intermediate hydrolysis kinetics, being more stable than simple acetate esters but less stable than long-chain fatty acid esters [20] [18]. This intermediate stability profile is attributed to the balance between steric protection of the ester bond and the electronic effects of the tert-butyl group [18].

Conformational analysis comparing different C-21 esters reveals that the tert-butylacetate substituent creates the most significant perturbation of the steroid conformation in the immediate vicinity of the ester linkage [18]. The bulky tert-butyl group forces specific orientations of the acetate chain, leading to preferred conformational states that may not be accessible with smaller ester groups [15]. These conformational preferences have direct implications for receptor binding and biological activity, as the spatial arrangement of functional groups determines the complementarity with target proteins [21].

The comparative steric analysis also reveals that tert-butylacetate esters exhibit enhanced lipophilicity compared to simple esters, primarily due to the increased hydrocarbon content of the tert-butyl group [18] [22]. This increased lipophilicity affects tissue distribution and cellular uptake, contributing to the prolonged duration of action characteristic of esterified glucocorticoids [18]. The steric bulk also provides protection against enzymatic hydrolysis, serving as a prodrug mechanism that requires specific esterase activity for activation [23] [22].

| Property | Dexamethasone | Dexamethasone tebutate | Dexamethasone acetate | Dexamethasone palmitate |

|---|---|---|---|---|

| Molecular Formula | C₂₂H₂₉FO₅ | C₂₈H₃₉FO₆ | C₂₄H₃₁FO₆ | C₃₈H₅₉FO₆ |

| Molecular Weight (g/mol) | 392.46 | 490.60 | 434.50 | 631.85 |

| C-21 Substituent | Hydroxyl (-OH) | Tert-butylacetate ester | Acetate ester | Palmitate ester |

| Steric Bulk | Minimal | High | Moderate | Very High |

| Defined Stereocenters | 8/8 | 8/8 | 8/8 | 8/8 |

| Position | Configuration | Description |

|---|---|---|

| C-8 | S | β-oriented hydrogen |

| C-9 | R | α-fluorine substitution |

| C-10 | S | β-methyl at ring junction |

| C-11 | S | β-hydroxyl group |

| C-13 | S | β-methyl at ring junction |

| C-14 | S | α-oriented hydrogen |

| C-16 | R | α-methyl substituent |

| C-17 | R | β-hydroxyl group |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (94.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Aru M, Alev K, Pehme A, Purge P, Onnik L, Ellam A, Kaasik P, Seene T. Changes in Body Composition of Old Rats at Different Time Points after Dexamethasone Administration. Curr Aging Sci. 2019 Jan 14. doi: 10.2174/1874609812666190114144238. [Epub ahead of print] PubMed PMID: 30648531.

3: Wang J, Li Y, Wang C, Zhang Y, Gao C, Lang H, Chen X. Efficacy and Safety of the Combination Treatment of Rituximab and Dexamethasone for Adults with Primary Immune Thrombocytopenia (ITP): A Meta-Analysis. Biomed Res Int. 2018 Dec 12;2018:1316096. doi: 10.1155/2018/1316096. eCollection 2018. Review. PubMed PMID: 30648105; PubMed Central PMCID: PMC6311778.

4: Torres-López L, Maycotte P, Liñán-Rico A, Liñán-Rico L, Donis-Maturano L, Delgado-Enciso I, Meza-Robles C, Vásquez-Jiménez C, Hernández-Cruz A, Dobrovinskaya O. Tamoxifen induces toxicity, causes autophagy, and partially reverses dexamethasone resistance in Jurkat T cells. J Leukoc Biol. 2019 Jan 15. doi: 10.1002/JLB.2VMA0818-328R. [Epub ahead of print] PubMed PMID: 30645008.

5: Li S, Meng XY, Maman STD, Xiao YN, Li S. Lenalidomide and Low Dose Dexamethasone Plus Elotuzumab or Carfilzomib for Relapsed or Refractory Multiple Myeloma: A Comparison of Progression-Free Survival with Reconstructed Individual Participant Data. Biomed Res Int. 2018 Dec 16;2018:9057823. doi: 10.1155/2018/9057823. eCollection 2018. PubMed PMID: 30643823; PubMed Central PMCID: PMC6311249.

6: Reynolds SB, Hashmi H, Ngo P, Kloecker G. Rescue therapy for acute idiopathic thrombocytopenic purpura unresponsive to conventional treatment. BMJ Case Rep. 2019 Jan 14;12(1). pii: bcr-2018-227717. doi: 10.1136/bcr-2018-227717. PubMed PMID: 30642865.

7: Yasuda S, Najima Y, Konishi T, Yamada Y, Takezaki T, Kurosawa S, Sakaguchi M, Harada K, Yoshioka K, Igarashi A, Inamoto K, Toya T, Kobayashi T, Doki N, Kakihana K, Sakamaki H, Sekiya N, Ohashi K. Disseminated adenovirus infection in a patient with relapsed refractory multiple myeloma undergoing autologous stem cell transplantation and pomalidomide/dexamethasone as salvage regimens. J Infect Chemother. 2019 Jan 11. pii: S1341-321X(18)30469-0. doi: 10.1016/j.jiac.2018.11.011. [Epub ahead of print] PubMed PMID: 30642772.

8: Yoshida N, Taguchi T, Nakanishi M, Inoue K, Okayama T, Ishikawa T, Otsuji E, Takayama K, Kuroboshi H, Kanazawa M, Itoh Y. Efficacy of the combination use of aprepitant and palonosetron for improving nausea in various moderately emetogenic chemotherapy regimens. BMC Pharmacol Toxicol. 2019 Jan 14;20(1):6. doi: 10.1186/s40360-018-0278-2. PubMed PMID: 30642399.

9: Xia T, Dong X, Jiang Y, Lin L, Dong Z, Shen Y, Xin H, Zhang Q, Qin L. Metabolomics Profiling Reveals Rehmanniae Radix Preparata Extract Protects against Glucocorticoid-Induced Osteoporosis Mainly via Intervening Steroid Hormone Biosynthesis. Molecules. 2019 Jan 11;24(2). pii: E253. doi: 10.3390/molecules24020253. PubMed PMID: 30641909.

10: Nielsen T, Kristensen SR, Gregersen H, Teodorescu EM, Christiansen G, Pedersen S. Extracellular vesicle-associated procoagulant phospholipid and tissue factor activity in multiple myeloma. PLoS One. 2019 Jan 14;14(1):e0210835. doi: 10.1371/journal.pone.0210835. eCollection 2019. PubMed PMID: 30640949.

11: Bravo D, Aliste J, Layera S, Fernández D, Leurcharusmee P, Samerchua A, Tangjitbampenbun A, Watanitanon A, Arnuntasupakul V, Tunprasit C, Gordon A, Finlayson RJ, Tran Q. A multicenter, randomized comparison between 2, 5, and 8 mg of perineural dexamethasone for ultrasound-guided infraclavicular block. Reg Anesth Pain Med. 2019 Jan;44(1):46-51. doi: 10.1136/rapm-2018-000032. PubMed PMID: 30640652.

12: Patel P, Paw Cho Sing E, Dupuis LL. Safety of clinical practice guideline-recommended antiemetic agents for the prevention of acute chemotherapy-induced nausea and vomiting in pediatric patients: a systematic review and meta-analysis. Expert Opin Drug Saf. 2019 Jan 14. doi: 10.1080/14740338.2019.1568988. [Epub ahead of print] PubMed PMID: 30640557.

13: Al-Khersan H, Hariprasad SM, Salehi-Had H. Dexamethasone and Anti-VEGF Combination Therapy for the Treatment of Diabetic Macular Edema. Ophthalmic Surg Lasers Imaging Retina. 2019 Jan 1;50(1):4-7. doi: 10.3928/23258160-20181212-01. PubMed PMID: 30640389.

14: Briceño-Pérez C, Reyna-Villasmil E, Vigil-De-Gracia P. Antenatal corticosteroid therapy: Historical and scientific basis to improve preterm birth management. Eur J Obstet Gynecol Reprod Biol. 2019 Jan 6;234:32-37. doi: 10.1016/j.ejogrb.2018.12.025. [Epub ahead of print] Review. PubMed PMID: 30639954.

15: Gupta VK, Brauneis D, Shelton AC, Quillen K, Sarosiek S, Sloan JM, Sanchorawala V. Induction Therapy with Bortezomib and Dexamethasone and Conditioning with High-Dose Melphalan and Bortezomib Followed by Autologous Stem Cell Transplantation for AL Amyloidosis: Long Term Follow-Up Analysis. Biol Blood Marrow Transplant. 2019 Jan 10. pii: S1083-8791(19)30015-1. doi: 10.1016/j.bbmt.2019.01.007. [Epub ahead of print] PubMed PMID: 30639823.

16: Breshears JD, Haddad AF, Viner J, Rau J, Sankaran S, McDermott MW. A Reduced Exogenous Steroid Taper (REST) for postoperative brain tumor patients - a case-control study. World Neurosurg. 2019 Jan 10. pii: S1878-8750(19)30043-9. doi: 10.1016/j.wneu.2018.12.173. [Epub ahead of print] PubMed PMID: 30639502.

17: Tajbakhsh A, Gheibi Hayat SM, Butler AE, Sahebkar A. Effect of soluble cleavage products of important receptors/ligands on efferocytosis: Their role in inflammatory, autoimmune and cardiovascular disease. Ageing Res Rev. 2019 Jan 9;50:43-57. doi: 10.1016/j.arr.2019.01.007. [Epub ahead of print] Review. PubMed PMID: 30639340.

18: Lichtblau M, Furian M, Aeschbacher SS, Bisang M, Ulrich S, Saxer S, Sheraliev U, Marazhapov NH, Osmonov B, Estebesova B, Sooronbaev T, Bloch KE, Ulrich S. Dexamethasone improves pulmonary hemodynamics in COPD-patients going to altitude: A randomized trial. Int J Cardiol. 2018 Dec 28. pii: S0167-5273(18)35017-4. doi: 10.1016/j.ijcard.2018.12.052. [Epub ahead of print] PubMed PMID: 30638985.

19: Mohan MC, Abhimannue AP, Kumar BP. Modulation of proinflammatory cytokines and enzymes by polyherbal formulation Guggulutiktaka ghritam. J Ayurveda Integr Med. 2019 Jan 10. pii: S0975-9476(18)30067-6. doi: 10.1016/j.jaim.2018.05.007. [Epub ahead of print] PubMed PMID: 30638916.

20: Croci S, Bonacini M, Muratore F, Caruso A, Fontana A, Boiardi L, Soriano A, Cavazza A, Cimino L, Belloni L, Perry O, Fridkin M, Parmeggiani M, Blank M, Shoenfeld Y, Salvarani C. The therapeutic potential of tuftsin-phosphorylcholine in giant cell arteritis. J Autoimmun. 2019 Jan 9. pii: S0896-8411(18)30549-3. doi: 10.1016/j.jaut.2019.01.002. [Epub ahead of print] PubMed PMID: 30638709.